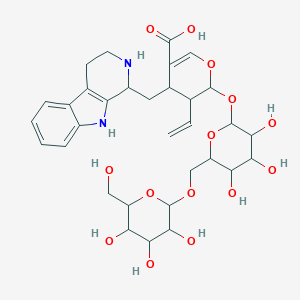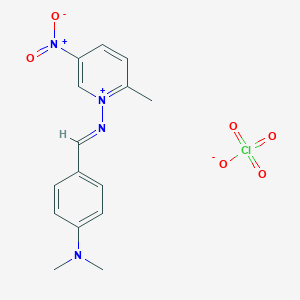![molecular formula C20H20N2O2 B233862 2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)
2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole is a chemical compound that has been extensively studied in scientific research. It is also known by the name MBPBO and is a potent and selective inhibitor of the dopamine transporter.
Wirkmechanismus
The mechanism of action of MBPBO is related to its ability to inhibit the reuptake of dopamine by binding to the dopamine transporter. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have various effects on the brain and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MBPBO are related to its ability to modulate the levels of dopamine in the brain. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which can lead to improved cognitive function and motor activity. MBPBO has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which can have an effect on stress and anxiety levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MBPBO in lab experiments is its potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of using MBPBO is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MBPBO. One direction is to investigate its potential therapeutic applications in various neurological disorders. Another direction is to study its effects on other neurotransmitter systems and their interactions with dopamine. Additionally, further research is needed to understand the potential toxicity of MBPBO and to develop safer analogs for use in lab experiments.
Conclusion:
In conclusion, MBPBO is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. It is a potent and selective inhibitor of the dopamine transporter and has been shown to have various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations and potential toxicity. There are several future directions for the study of MBPBO, including investigating its therapeutic applications, studying its effects on other neurotransmitter systems, and developing safer analogs for use in lab experiments.
Synthesemethoden
The synthesis of MBPBO involves a series of chemical reactions that start with the reaction of 4-methylbenzoyl chloride with piperidine to form 1-(4-methylbenzoyl)piperidine. This compound is then reacted with 2-amino-phenol to produce 2-[1-(4-methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
MBPBO has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. MBPBO has also been studied for its antidepressant and anxiolytic effects.
Eigenschaften
Produktname |
2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole |
|---|---|
Molekularformel |
C20H20N2O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C20H20N2O2/c1-14-6-8-16(9-7-14)20(23)22-12-10-15(11-13-22)19-21-17-4-2-3-5-18(17)24-19/h2-9,15H,10-13H2,1H3 |
InChI-Schlüssel |
WXAXIATYTDZWQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)

![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)


![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)
![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)